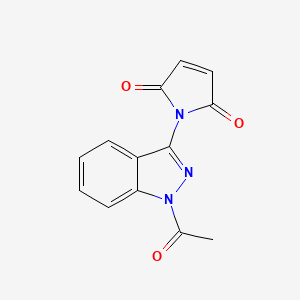
2-(5,6-Dimethylpyridin-3-yl)propan-2-ol
Overview
Description
The compound 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are known for their diverse applications in medicinal chemistry and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including condensation reactions, as seen in the synthesis of 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine using a one-pot condensation reaction . Another approach is the asymmetric synthesis of pyridine derivatives, such as the preparation of 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, which utilized chiral phase transfer catalysis . These methods could potentially be adapted for the synthesis of 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy . These techniques help in determining the arrangement of atoms within the molecule and the stereochemistry, which is crucial for understanding the reactivity and interaction of the compound with biological targets or metal ions in coordination complexes.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, the reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants was studied, revealing their effectiveness in inhibiting radical-initiated autoxidations . Similarly, the reactivity of 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol could be explored in the context of its potential antioxidant properties or its behavior as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their basicity, stability to air oxidation, and hydrogen bonding capabilities, are important for their practical applications . For example, the basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The stability and hydrogen bonding patterns of iron(II) complexes of pyridine derivatives with bulky substituents were also characterized . These properties would be relevant to the analysis of 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol as well.
Scientific Research Applications
Molecular Organization Studies
- Spectroscopic Studies : The molecular organization of related compounds is altered in different solvents and concentrations. For example, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol showed varying molecular forms in methanol and propan-2-ol, with monomers in methanol and aggregates (dimers or N-aggregates) in propan-2-ol. This research helps understand solvent effects on molecular behavior (Matwijczuk et al., 2018).
Crystallographic Analysis
- Conformational Analyses : X-ray diffraction analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives revealed their crystal structures and provided insight into their conformational behaviors. This aids in understanding the structural properties of such compounds (Nitek et al., 2020).
Catalysis and Reaction Mechanisms
- Catalytic Oligomerization of Ethylene : Dinuclear nickel complexes, including those with 2-pyridin-2-yl-propan-2-ol, were studied for their catalytic activity in ethylene oligomerization. This research is significant for industrial applications, especially in the production of polymers (Speiser et al., 2004).
- Reactions Over Acid-Base Catalysts : The transformation of 2-propanol over oxide catalysts was studied, correlating results to acid-base properties. This provides insights into catalysis and the influence of acid-base interactions on chemical reactions (Aramendía et al., 1999).
Ligand Synthesis and Characterization
- Metal Complex Synthesis : The creation of metal complexes, such as Ni2+ and Cu2+ complexes, using ligands like 1-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-methyl-1-pyrazol-1-yl-propan-2-ol, was investigated. These studies are crucial in the field of coordination chemistry and for potential applications in catalysis and material science (Gennari et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, propan-2-ol, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation and drowsiness or dizziness. Prolonged or repeated exposure may cause damage to organs . It’s important to handle 2-(5,6-Dimethylpyridin-3-yl)propan-2-ol with similar precautions until specific safety data is available.
properties
IUPAC Name |
2-(5,6-dimethylpyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDTPGBDJKBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Dimethylpyridin-3-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)

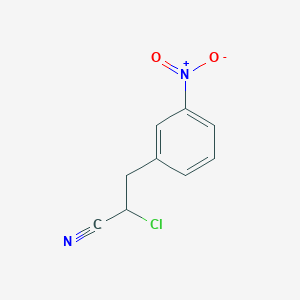
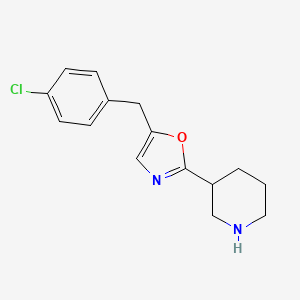

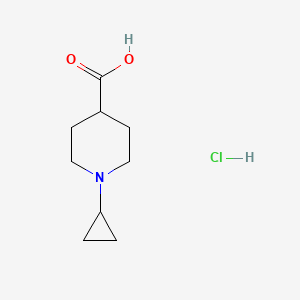
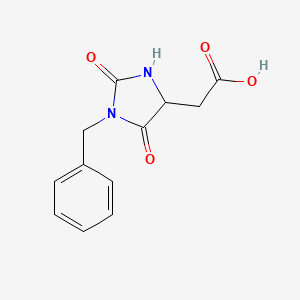

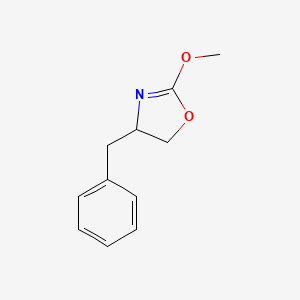
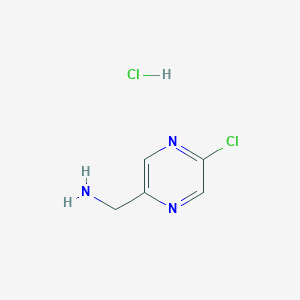

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

